Ethyl 4-{[8-fluoro-4,4-dimethyl-2-oxo-1-(4-oxo-2-thioxo-1,3-thiazolan-5-yliden)-4H-pyrrolo[3,2,1-IJ]quinolin-6(2H)-YL]methyl}tetrahydro-1(2H)-pyrazinecarboxylate
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Overview
Description
Ethyl 4-{[8-fluoro-4,4-dimethyl-2-oxo-1-(4-oxo-2-thioxo-1,3-thiazolan-5-yliden)-4H-pyrrolo[3,2,1-IJ]quinolin-6(2H)-YL]methyl}tetrahydro-1(2H)-pyrazinecarboxylate is a complex organic compound with a unique structure that includes multiple heterocyclic rings and functional groups
Preparation Methods
The synthesis of Ethyl 4-{[8-fluoro-4,4-dimethyl-2-oxo-1-(4-oxo-2-thioxo-1,3-thiazolan-5-yliden)-4H-pyrrolo[3,2,1-IJ]quinolin-6(2H)-YL]methyl}tetrahydro-1(2H)-pyrazinecarboxylate involves multiple steps, each requiring specific reagents and conditions. The synthetic route typically starts with the preparation of the core pyrroloquinoline structure, followed by the introduction of the thiazole and pyrazine rings. Key reagents used in these steps include fluorinating agents, oxidizing agents, and various catalysts. Industrial production methods may involve optimization of reaction conditions to improve yield and purity, such as temperature control, solvent selection, and purification techniques.
Chemical Reactions Analysis
This compound can undergo various types of chemical reactions, including:
Oxidation: Using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Employing reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Halogenation or alkylation reactions using reagents like halogens or alkyl halides. Common conditions for these reactions include controlled temperatures, specific solvents, and catalysts to facilitate the desired transformations. Major products formed from these reactions depend on the specific functional groups involved and the reaction conditions.
Scientific Research Applications
Ethyl 4-{[8-fluoro-4,4-dimethyl-2-oxo-1-(4-oxo-2-thioxo-1,3-thiazolan-5-yliden)-4H-pyrrolo[3,2,1-IJ]quinolin-6(2H)-YL]methyl}tetrahydro-1(2H)-pyrazinecarboxylate has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Medicine: Investigated for its potential therapeutic properties, including anti-cancer and anti-inflammatory effects.
Industry: Utilized in the development of new materials with specific properties, such as fluorescence or conductivity.
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets, such as enzymes or receptors. The presence of multiple functional groups allows it to form various types of bonds and interactions, including hydrogen bonding, van der Waals forces, and covalent bonding. These interactions can modulate the activity of the target molecules, leading to the observed biological or chemical effects.
Comparison with Similar Compounds
Ethyl 4-{[8-fluoro-4,4-dimethyl-2-oxo-1-(4-oxo-2-thioxo-1,3-thiazolan-5-yliden)-4H-pyrrolo[3,2,1-IJ]quinolin-6(2H)-YL]methyl}tetrahydro-1(2H)-pyrazinecarboxylate can be compared with similar compounds such as:
Quinolines: Known for their anti-malarial and anti-cancer properties.
Thiazoles: Used in the synthesis of antibiotics and other pharmaceuticals.
Pyrazines: Important in the development of flavoring agents and pharmaceuticals
Properties
Molecular Formula |
C24H25FN4O4S2 |
---|---|
Molecular Weight |
516.6 g/mol |
IUPAC Name |
ethyl 4-[[(3Z)-6-fluoro-11,11-dimethyl-2-oxo-3-(4-oxo-2-sulfanylidene-1,3-thiazolidin-5-ylidene)-1-azatricyclo[6.3.1.04,12]dodeca-4,6,8(12),9-tetraen-9-yl]methyl]piperazine-1-carboxylate |
InChI |
InChI=1S/C24H25FN4O4S2/c1-4-33-23(32)28-7-5-27(6-8-28)12-13-11-24(2,3)29-18-15(13)9-14(25)10-16(18)17(21(29)31)19-20(30)26-22(34)35-19/h9-11H,4-8,12H2,1-3H3,(H,26,30,34)/b19-17- |
InChI Key |
AZZLWWONOHDABH-ZPHPHTNESA-N |
Isomeric SMILES |
CCOC(=O)N1CCN(CC1)CC2=CC(N3C4=C2C=C(C=C4/C(=C/5\C(=O)NC(=S)S5)/C3=O)F)(C)C |
Canonical SMILES |
CCOC(=O)N1CCN(CC1)CC2=CC(N3C4=C2C=C(C=C4C(=C5C(=O)NC(=S)S5)C3=O)F)(C)C |
Origin of Product |
United States |
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